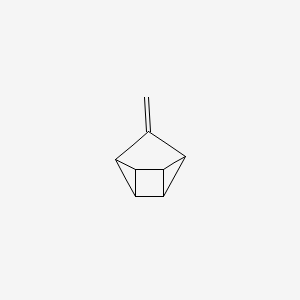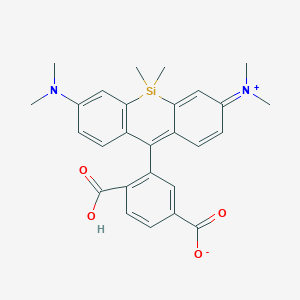
26-Hydroxycholesterol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
26-Hydroxycholesterol-d6 is a deuterated form of 26-hydroxycholesterol, an oxysterol that plays a significant role in cholesterol metabolism and bile acid biosynthesis. This compound is often used in scientific research to study cholesterol metabolism, as it can be easily traced due to its deuterium labeling.
準備方法
Synthetic Routes and Reaction Conditions
26-Hydroxycholesterol-d6 can be synthesized from kryptogenin (cholest-5-ene-3β,26-diol,16-22-dione) using a two-step reduction procedure. The first step involves a Clemmensen reduction (Zn/Hg amalgam and HCl), which yields a mixture of 26-hydroxycholesterol, 26-hydroxycholesterol-16-one, and 26-hydroxycholesterol-22-one . The deuterium labeling is introduced during the Clemmensen reduction step by using D2O and DCI .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves the same chemical reactions and conditions as those used in laboratory settings, scaled up to meet industrial demands.
化学反応の分析
Types of Reactions
26-Hydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and its role in cholesterol metabolism.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl is commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which are crucial for understanding the metabolic pathways involving this compound .
科学的研究の応用
26-Hydroxycholesterol-d6 has numerous applications in scientific research:
作用機序
26-Hydroxycholesterol-d6 exerts its effects by inhibiting cholesterol synthesis and low-density lipoprotein (LDL) receptor activity. It is synthesized by a mitochondrial P-450 enzyme and transported to the liver, where it is metabolized to bile acids . The compound also inhibits DNA synthesis, which may not be directly related to the reduction in HMG-CoA reductase activity .
類似化合物との比較
Similar Compounds
24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and bile acid synthesis.
27-Hydroxycholesterol: Plays a role in cholesterol transport and regulation of sterol biosynthesis.
Uniqueness
26-Hydroxycholesterol-d6 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This feature makes it particularly valuable for research applications, as it provides insights into the metabolic pathways and mechanisms involving oxysterols .
特性
分子式 |
C27H46O2 |
|---|---|
分子量 |
408.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,17D2,18D |
InChIキー |
FYHRJWMENCALJY-CDBHVEDQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])O |
正規SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)




![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

